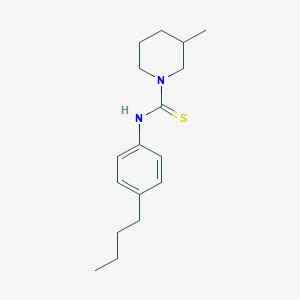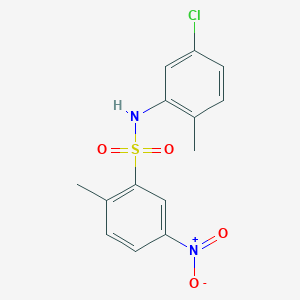
N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and cell differentiation. In neurodegenerative diseases, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes. In cardiovascular diseases, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that produces pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and motor coordination. In cardiovascular diseases, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to improve endothelial function and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This allows for higher concentrations of the compound to be used without causing significant cell death or tissue damage. However, one limitation of using N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide is relatively complex and requires multiple steps, which can make it challenging to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research on N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and infectious diseases. Another direction is to optimize the synthesis method of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide and its potential interactions with other drugs and compounds. Finally, the development of novel formulations and delivery methods for N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide may enhance its therapeutic efficacy and reduce its limitations in lab experiments and clinical applications.
Conclusion:
In conclusion, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide compound that has gained attention in scientific research for its potential therapeutic properties in cancer, neurodegenerative diseases, and cardiovascular diseases. The synthesis of N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide involves multiple steps, and the compound has been shown to have various biochemical and physiological effects. While N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several advantages for lab experiments, such as its relatively low toxicity, it also has limitations, such as its limited solubility. Future research on N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide should focus on its potential as a therapeutic agent for other diseases, optimization of its synthesis method, elucidation of its mechanism of action, and development of novel formulations and delivery methods.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been investigated for its neuroprotective effects against oxidative stress and inflammation. In cardiovascular diseases, N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been studied for its vasodilatory and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-4-5-13-6-8-14(9-7-13)18-25(22,23)15-10-11-17(24-2)16(12-15)19(20)21/h6-12,18H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIIWKFOQCDHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-N-methyl-benzenesulfonamide](/img/structure/B4084318.png)
![ethyl 1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4084328.png)
![3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4084329.png)


![4,4-dimethyl-1-(pentafluorophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4084345.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084366.png)
![5-ethyl-2-[(2-hydroxyethyl)amino]-5-methyl-3-(4-methylphenyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4084371.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084375.png)
![2-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B4084380.png)
![2-benzyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4084397.png)
![N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide](/img/structure/B4084402.png)